2'-Methyl-4'-(trifluoromethoxy)acetophenone

Description

BenchChem offers high-quality 2'-Methyl-4'-(trifluoromethoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-4'-(trifluoromethoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-methyl-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-8(15-10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQDEEQYOOZKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228438 | |

| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-81-0 | |

| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Methyl-4'-(trifluoromethoxy)acetophenone chemical properties

An In-depth Technical Guide A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone

Executive Summary: This document provides a comprehensive technical overview of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a specialized aromatic ketone of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Due to the limited direct literature on this specific isomer, this guide synthesizes data from structurally analogous compounds to predict its chemical properties, reactivity, and analytical profile. The core of this analysis rests on understanding the interplay between the acetophenone backbone, the steric and electronic influence of the 2'-methyl group, and the potent electron-withdrawing and lipophilicity-enhancing effects of the 4'-(trifluoromethoxy) moiety. We present predicted physicochemical data, detailed analytical and synthetic protocols, and a discussion of its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for researchers and developers working with advanced fluorinated building blocks.

Molecular Structure and Physicochemical Properties

Structural Elucidation

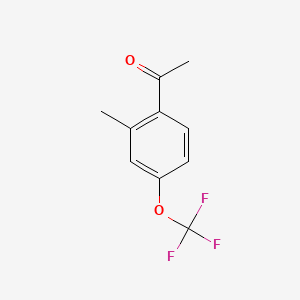

2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by three key features: an acetyl group, an ortho-substituted methyl group, and a para-substituted trifluoromethoxy group on the phenyl ring.

Caption: Molecular structure of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.

Influence of Substituents on Core Properties

-

The Acetophenone Backbone: The fundamental reactivity is defined by the carbonyl group, which is susceptible to nucleophilic addition and condensation reactions.[1] The aromatic ring can undergo electrophilic substitution, though its reactivity is heavily modulated by the attached groups.

-

The 2'-Methyl Group: This ortho-methyl group introduces significant steric hindrance around the acetyl group. This can slow the rate of reactions involving the carbonyl carbon. Electronically, it is a weak electron-donating group, which slightly activates the ring toward electrophilic substitution.

-

The 4'-(trifluoromethoxy) Group: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Furthermore, this group significantly increases the lipophilicity of the molecule, a property often sought in drug development to improve membrane permeability.[2]

Predicted Physicochemical Data

The following properties are estimated based on data from structurally similar compounds, including 4'-(Trifluoromethoxy)acetophenone and various substituted acetophenones.

| Property | Predicted Value | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₀H₉F₃O₂ | Based on structure |

| Molecular Weight | 234.17 g/mol | Based on structure |

| Appearance | Colorless to light yellow liquid | Analogy with 4'-(Trifluoromethoxy)acetophenone (liquid) and 4'-Fluoro-3'-methylacetophenone (liquid)[3]. |

| Boiling Point | ~210-225 °C (at 760 mmHg) | Higher than 4'-(Trifluoromethyl)acetophenone (~80°C at 8 mmHg)[4] and 4'-Fluoro-3'-methylacetophenone (215°C)[3]. |

| Density | ~1.2 - 1.3 g/mL at 25 °C | Analogy with 4'-(Trifluoromethoxy)acetophenone (1.278 g/mL) and 2'-(Trifluoromethyl)acetophenone (1.255 g/mL)[5]. |

| Refractive Index | ~1.45 - 1.46 (at 20 °C) | Analogy with 4'-(Trifluoromethoxy)acetophenone (1.455) and 2'-(Trifluoromethyl)acetophenone (1.4584)[5]. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water. | General property of substituted acetophenones.[6] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is crucial for confirming the identity and purity of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.

Overview of Analytical Workflow

Caption: Standard analytical workflow for structural and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Based on known chemical shifts for similar structures, the following peaks are predicted.[7][8]

-

Singlet (~2.5-2.6 ppm, 3H): Acetyl methyl protons (-COCH₃).

-

Singlet (~2.4-2.5 ppm, 3H): Aromatic methyl protons (Ar-CH₃).

-

Aromatic Region (~7.2-7.8 ppm, 3H): The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by their positions relative to the varied substituents.

-

-

¹³C NMR:

-

Carbonyl Carbon (~195-200 ppm): The C=O carbon will be significantly downfield.

-

Aromatic Carbons (~120-150 ppm): Six distinct signals are expected, including carbons bonded to the methyl, trifluoromethoxy, and acetyl groups, as well as the protonated carbons.

-

Methyl Carbons (~20-30 ppm): Signals for the acetyl and aromatic methyl groups.

-

Trifluoromethoxy Carbon (~120 ppm, quartet): The carbon of the -OCF₃ group will show coupling to the three fluorine atoms.

-

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 234.17 should be observable. Key fragmentation patterns would include the loss of a methyl radical ([M-15]⁺) to form the acylium ion (m/z = 219) and the subsequent loss of carbon monoxide ([M-15-28]⁺). The base peak is likely to be the acylium ion at m/z = 219.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹ . Other significant absorptions will include C-O and C-F stretching bands from the trifluoromethoxy group in the 1100-1300 cm⁻¹ region, and C-H stretching and bending modes for the aromatic and methyl groups.

Chemical Reactivity and Synthetic Pathways

Reactivity Profile

The molecule's reactivity is a balance of steric and electronic effects.

-

Nucleophilic Attack at Carbonyl: The carbonyl carbon is highly electrophilic due to the electron-withdrawing -OCF₃ group. However, the ortho-methyl group provides steric shielding, potentially requiring more forcing conditions or specific catalysts for nucleophilic additions compared to its unmethylated counterpart, 4'-(trifluoromethoxy)acetophenone.[1]

-

Electrophilic Aromatic Substitution: The ring is generally deactivated. The ortho/para-directing methyl group and the meta-directing trifluoromethoxy group are in opposition. Substitution is likely to be difficult and may result in a mixture of products, with the position ortho to the methyl group being a potential site.

Proposed Synthetic Route

A plausible synthesis would involve the Friedel-Crafts acylation of 1-methyl-3-(trifluoromethoxy)benzene. This approach leverages commercially available or readily synthesized starting materials.

Caption: Proposed Friedel-Crafts acylation pathway for synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative method and must be adapted and optimized under controlled laboratory conditions.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath. Rationale: This controls the exothermic reaction and minimizes side-product formation.

-

Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to form the acylium ion complex.

-

Substrate Addition: Add 1-methyl-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10][11]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Research and Development

Role as a Building Block in Medicinal Chemistry

The unique combination of a sterically defined reactive center and a lipophilic, electron-withdrawing group makes this compound a valuable scaffold. It serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1] The trifluoromethoxy group can enhance metabolic stability and binding affinity of drug candidates.[2]

Potential in Agrochemicals and Materials Science

Similar to other fluorinated aromatics, this molecule is a precursor for agrochemicals like novel pesticides and herbicides, where the -OCF₃ moiety can improve bioactivity.[1][12] In materials science, it can be used to synthesize polymers or small molecules with unique thermal stability and electronic properties.[1]

Safety, Handling, and Storage

The safety profile is predicted based on related fluorinated acetophenones.[13][14][15][16][17]

| Hazard Type | GHS Classification (Predicted) | Precautionary Statements (Examples) |

| Physical | Combustible Liquid | P210: Keep away from heat/sparks/open flames.[15] |

| Health | Skin Irritation (Category 2) | P280: Wear protective gloves/eye protection.[13] |

| Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[13] | |

| STOT - Single Exposure (Category 3, Respiratory Irritation) | P261: Avoid breathing vapors/spray.[13] | |

| Acute Oral Toxicity (Harmful) | P301+P317: IF SWALLOWED: Get medical help.[18] |

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from strong oxidizing agents and sources of ignition.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]

- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Google Patents. (n.d.). WO 2021/171301 A1.

-

PubChem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Org. Biomol. Chem.. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 5. 2 -(Trifluoromethyl)acetophenone 99 17408-14-9 [sigmaaldrich.com]

- 6. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 10. 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2'-Methyl-4'-(trifluoromethoxy)acetophenone: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive scientific overview of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. While not as extensively documented as some commodity reagents, its structural motifs—the trifluoromethoxy group for metabolic stability and lipophilicity, and the acetophenone core as a versatile synthetic handle—make it a valuable building block in modern drug design and discovery. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway via Friedel-Crafts acylation, details the expected analytical characterization profile, and discusses its potential applications and safety considerations. The methodologies and interpretations are grounded in established chemical principles and data from structurally analogous compounds, offering researchers a validated framework for its synthesis and use.

Introduction: The Strategic Role of Fluorinated Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the therapeutic potential of lead compounds.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly valued as a bioisostere for other functionalities. Its introduction into a molecular scaffold can profoundly enhance critical pharmacokinetic properties. Specifically, the -OCF3 group often increases lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2] Furthermore, it imparts significant metabolic stability by shielding adjacent positions from enzymatic degradation, thereby extending a drug's in-vivo half-life.[2]

The acetophenone framework is a ubiquitous and versatile building block in organic synthesis, serving as a precursor to a vast array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The title compound, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, combines these valuable features. This guide serves as a technical deep-dive, providing researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in their research and development pipelines.

Molecular Structure and Physicochemical Properties

The structure of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is defined by an acetophenone core substituted with a methyl group at the ortho- (2') position and a trifluoromethoxy group at the para- (4') position relative to the acetyl group.

Structure:

(Illustrative Structure)The key physicochemical properties, calculated from its structure, are summarized below. Experimental values should be determined empirically.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | Calculated |

| Molecular Weight | 234.17 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid or low-melting solid | Predicted based on analogs[5] |

| Boiling Point | >200 °C (at 760 mmHg) | Estimated based on analogs[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Predicted |

| CAS Number | Not assigned or readily available | N/A |

Proposed Synthesis: Friedel-Crafts Acylation of 3-(Trifluoromethoxy)toluene

The most logical and industrially scalable approach to synthesizing 2'-Methyl-4'-(trifluoromethoxy)acetophenone is through the electrophilic aromatic substitution (EAS) pathway, specifically a Friedel-Crafts acylation reaction.[6][7]

Synthetic Principle and Regioselectivity

The reaction involves treating 3-(trifluoromethoxy)toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The regiochemical outcome of the acylation is dictated by the directing effects of the two substituents on the starting arene:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Trifluoromethoxy Group (-OCF₃): A strongly deactivating, meta-directing group due to its high electronegativity.

In this competitive scenario, the activating methyl group governs the position of substitution. The electrophile will preferentially add to the positions ortho and para to the methyl group. Acylation at the para position (C4) is sterically favored and yields the desired product, 2'-Methyl-4'-(trifluoromethoxy)acetophenone. Acylation at the ortho position (C6) will produce the isomeric byproduct. Separation of these isomers is typically achieved via column chromatography or distillation.

Caption: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol

This protocol is a representative procedure. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (to a scrubber containing NaOH solution), a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add 3-(trifluoromethoxy)toluene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

-

Purification: Purify the crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to isolate the desired 2'-Methyl-4'-(trifluoromethoxy)acetophenone isomer.

Analytical Characterization and Structural Elucidation

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the acetophenone scaffold.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Acetyl Methyl (-COCH₃) | ~2.60 | Singlet (s) | 3H | Typical range for an acetyl group adjacent to an aromatic ring.[10] |

| Aryl Methyl (-CH₃) | ~2.45 | Singlet (s) | 3H | Typical range for a methyl group on an aromatic ring. |

| Aromatic H-3' | ~7.15 | Doublet (d) | 1H | Ortho to the -OCF₃ group, expected to be shielded relative to H-5'. |

| Aromatic H-5' | ~7.25 | Doublet of Doublets (dd) | 1H | Ortho to the -CH₃ group and meta to the -OCF₃ group. |

| Aromatic H-6' | ~7.65 | Doublet (d) | 1H | Ortho to the deshielding acetyl group. |

¹³C NMR Spectroscopy

The carbon spectrum will confirm the carbon backbone and the presence of the key functional groups.

-

C=O (Ketone): ~197 ppm

-

Aromatic C-OCF₃: ~149 ppm (The carbon itself)

-

-OCF₃: ~121 ppm (Quartet, J ≈ 257 Hz, due to C-F coupling)

-

Aromatic Carbons: 120-140 ppm

-

Acetyl Methyl (-COCH₃): ~26 ppm

-

Aryl Methyl (-CH₃): ~21 ppm

Infrared (IR) Spectroscopy

-

~1685 cm⁻¹: Strong, sharp absorption corresponding to the C=O (aryl ketone) stretch.

-

~1600, 1500 cm⁻¹: C=C aromatic ring stretches.

-

~1260-1150 cm⁻¹: Strong, broad absorptions characteristic of C-F and C-O stretches of the trifluoromethoxy group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 234.

-

Key Fragments:

-

m/z = 219: [M - CH₃]⁺, loss of a methyl radical from the acetyl group.

-

m/z = 191: [M - COCH₃]⁺, loss of the acetyl group, a characteristic fragmentation.

-

Potential Applications in Drug Discovery and Development

2'-Methyl-4'-(trifluoromethoxy)acetophenone is not an active agent itself but a high-value intermediate. Its structure is primed for further elaboration into more complex drug candidates.

-

Scaffold for Enzyme Inhibitors: The ketone functionality can be readily converted into other groups (alcohols, oximes, hydrazones) to serve as hydrogen bond donors or acceptors, or as a reactive handle for attaching pharmacophoric extensions. This makes it an ideal starting point for designing inhibitors for kinases, proteases, or other enzyme classes.

-

Building Block for CNS Agents: The trifluoromethoxy group enhances lipophilicity, a key factor for designing molecules that can penetrate the central nervous system (CNS).[2] This makes the scaffold particularly attractive for developing novel therapeutics for neurological or psychiatric disorders.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the metabolic stability and potency enhancement offered by the -OCF₃ group are highly desirable in modern agrochemicals like fungicides and herbicides.[3]

Caption: Synthetic utility and application pathways.

Safety, Handling, and Storage

As with any laboratory chemical, 2'-Methyl-4'-(trifluoromethoxy)acetophenone should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from analogous fluorinated acetophenones suggest the following precautions.[11][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and sources of ignition.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of significant exposure, seek immediate medical attention.

-

References

-

Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

-

Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (n.d.). [Source not available].

- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). [Source not available].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed. [Link]

-

General Experimental. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. rsc.org [rsc.org]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Protocol for the purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone by column chromatography

An Application Note and Protocol for the Purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust protocol for the purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a key building block in pharmaceutical and materials science research. The protocol leverages normal-phase column chromatography, a fundamental and highly effective technique for isolating compounds of intermediate polarity. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles governing the separation. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar aromatic ketones.

Introduction: The Rationale for Purification

2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone whose structural motifs—a trifluoromethoxy group, a methyl group, and a carbonyl function—make it a valuable intermediate in organic synthesis. The purity of such intermediates is paramount; trace impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent structural analysis and biological testing.

The crude product from the synthesis of acetophenone derivatives often contains a mixture of unreacted starting materials, non-polar byproducts, and more polar side-products. Column chromatography is the method of choice for this purification challenge due to its high resolving power and adaptability.[1][2] The technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase, allowing for the effective separation of the target molecule from its contaminants.

The Principle of Chromatographic Separation

The success of this protocol is rooted in the principles of normal-phase adsorption chromatography.[3]

-

Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is covered with hydroxyl (-OH) groups, making it highly polar.

-

Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane (or petroleum ether) and a more polar solvent like ethyl acetate, is used as the mobile phase.[4]

-

Separation Mechanism: The crude sample is loaded onto the top of the silica column. As the eluent flows through the column, a competition ensues. Polar molecules in the mixture will adsorb more strongly to the polar silica gel, and their movement down the column will be retarded. Non-polar molecules will have a weaker interaction with the silica gel and will be more readily dissolved in the mobile phase, causing them to travel down the column faster.

2'-Methyl-4'-(trifluoromethoxy)acetophenone possesses moderate polarity due to the ketone's carbonyl group and the ether linkage of the trifluoromethoxy group. Its overall polarity is balanced by the non-polar aromatic ring and methyl group. This allows it to be effectively separated from:

- Less Polar Impurities: Such as residual non-polar starting materials or hydrocarbon byproducts, which will elute first.

- More Polar Impurities: Such as over-oxidized products or other more functionalized byproducts, which will be more strongly retained on the silica and elute later.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step saves significant time and resources. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.[5] This Rƒ value typically ensures good separation on a column without requiring excessively large volumes of solvent.

Protocol for TLC Method Development

-

Preparation: Dissolve a small amount of the crude 2'-Methyl-4'-(trifluoromethoxy)acetophenone in a volatile solvent like dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.

-

Development: Place the TLC plate in a developing chamber containing a shallow pool of the test eluent (e.g., start with 10:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

-

Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it visible.

-

Optimization: Adjust the polarity of the eluent system until the desired Rƒ is achieved.

-

If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.

-

If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

-

| Parameter | Recommended Specification |

| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates |

| Initial Eluent Trial | 20:1 to 10:1 Hexane:Ethyl Acetate |

| Target Rƒ Value | ~0.3 - 0.4 |

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents

-

Crude Product: 2'-Methyl-4'-(trifluoromethoxy)acetophenone

-

Stationary Phase: Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

-

Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (HPLC Grade)

-

Apparatus:

-

Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter) with a stopcock

-

Separatory funnel (for adding eluent)

-

Beakers and Erlenmeyer flasks

-

Test tubes for fraction collection

-

Cotton or glass wool

-

Sand (washed)

-

Rotary evaporator

-

Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

The slurry method is highly recommended as it minimizes the risk of air bubbles and channels in the stationary phase, which can compromise separation.[1]

-

Securely clamp the column in a perfectly vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (the eluent determined by TLC). A general rule is to use 50-100 g of silica per 1 g of crude product.

-

With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry.

-

Continuously tap the side of the column gently to encourage even packing and the release of any trapped air.

-

Allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any stage.

-

Add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and eluent addition.

Step 2: Sample Loading

-

Dissolve the crude 2'-Methyl-4'-(trifluoromethoxy)acetophenone in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice as it is more polar than the eluent and highly volatile).[6]

-

Using a pipette, carefully and slowly add the dissolved sample solution to the top of the column, allowing it to absorb into the sand layer.

-

Rinse the flask that contained the sample with a very small amount of eluent and add this to the column to ensure all the product is transferred.

-

Drain the solvent until it is level with the sand layer.

Step 3: Elution and Fraction Collection

-

Carefully fill the top of the column with the eluent. A separatory funnel can be used as a reservoir to maintain a constant head of solvent.

-

Open the stopcock to begin the elution process. Maintain a steady flow rate (e.g., a few drops per second).

-

Begin collecting the eluent in numbered test tubes or small flasks. Collect fractions of a consistent volume (e.g., 10-15 mL).

Step 4: Fraction Analysis and Product Isolation

-

Monitor the collected fractions using TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution of the product.

-

Fractions containing the pure 2'-Methyl-4'-(trifluoromethoxy)acetophenone (showing a single spot at the target Rƒ) should be combined in a larger flask.

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

The resulting purified product, which should be a liquid or low-melting solid, can be further dried under high vacuum to remove any residual solvent.[7]

Workflow Diagram

Caption: Workflow for the purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Separation | Eluent polarity is incorrect. | Re-optimize the eluent system using TLC. A gradient elution (gradually increasing polarity) may be necessary. |

| Column was packed improperly (cracks/channels). | Ensure the silica gel is packed as a uniform slurry and never allowed to run dry.[5] | |

| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low, respectively. | Adjust the eluent composition based on TLC analysis. |

| Broad or Tailing Bands | Column is overloaded with the sample. | Use an appropriate amount of silica gel for the amount of sample (typically a 1:50 to 1:100 ratio of sample to silica by weight).[5] |

| Sample was not applied in a narrow, concentrated band. | Dissolve the sample in the absolute minimum volume of solvent for loading. |

Safety and Handling

2'-Methyl-4'-(trifluoromethoxy)acetophenone and the solvents used in this protocol require careful handling in a laboratory setting.

-

Compound Hazards: This compound is classified as causing skin and serious eye irritation.[7][8]

-

Solvent Hazards: Hexane and ethyl acetate are flammable liquids. Vapors may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: All steps of this procedure, particularly solvent handling and column packing/running, must be performed in a well-ventilated fume hood.[10] Keep away from ignition sources.[8]

References

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

-

PubChem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone. [Link]

- Google Patents.

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

-

SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. [Link]

-

PubChem. 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone. [Link]

-

ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

-

Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ursinus.edu [ursinus.edu]

- 4. Chromatography [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. 4'-(Trifluoromethoxy)acetophenone | 85013-98-5 | TCI Deutschland GmbH [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone

Abstract

This application note details a robust and reliable isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone. This compound is a significant building block in medicinal chemistry and materials science, where the trifluoromethoxy group can enhance metabolic stability and binding affinity.[1] The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with UV detection. The protocol has been developed to be simple, rapid, and accurate, making it suitable for routine quality control, stability studies, and reaction monitoring in research and drug development environments. Comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction and Scientific Rationale

2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone of increasing interest in synthetic chemistry. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, valued for its ability to increase lipophilicity and block metabolic degradation at the para-position, thereby improving the pharmacokinetic profile of potential drug candidates.[2] Similarly, aromatic ketones are versatile intermediates in the synthesis of a wide range of biologically active compounds.[3]

Given its role as a key starting material or intermediate, the ability to accurately determine the purity and concentration of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is critical for ensuring the quality and consistency of downstream products. This necessitates a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive protocol based on the fundamental principles of reversed-phase chromatography. The non-polar nature of the analyte, conferred by the aromatic ring and the highly lipophilic trifluoromethoxy group, makes it an ideal candidate for retention on a hydrophobic C18 stationary phase. Elution is achieved using a polar mobile phase, and the inherent UV chromophore of the acetophenone structure allows for sensitive detection.

Principle of the Method

The quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is achieved by isocratic reversed-phase HPLC with UV detection.

-

Separation: The sample is injected into the HPLC system, where it is partitioned between the mobile phase and the stationary phase. The analyte, being relatively non-polar, adsorbs onto the hydrophobic C18 column. It is then eluted by a mobile phase of acetonitrile and water. The ratio of these solvents is optimized to achieve a suitable retention time, good peak shape, and resolution from any potential impurities.

-

Detection: As the analyte elutes from the column, it passes through a UV detector. The aromatic ketone structure of the molecule absorbs UV light at a specific wavelength. The detector measures this absorbance, which is directly proportional to the concentration of the analyte in the sample.

-

Quantification: The concentration of 2'-Methyl-4'-(trifluoromethoxy)acetophenone in an unknown sample is determined by comparing its peak area to a calibration curve constructed from the peak areas of standard solutions of known concentrations.

Materials and Methods

Equipment

-

HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability)

-

Sonicator

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.45 µm, PTFE or nylon)

Chemicals and Reagents

-

2'-Methyl-4'-(trifluoromethoxy)acetophenone reference standard (>98% purity)

-

Acetonitrile (HPLC grade, UV cutoff ≤190 nm)[4]

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (ACS grade, ~99%)

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing excellent retention and resolution for non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid in the water | The ACN/water ratio provides optimal elution and a reasonable run time. Formic acid improves peak symmetry by suppressing silanol interactions. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic ketones, providing high sensitivity. A PDA detector can be used to confirm the λmax. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |

Experimental Protocols

Preparation of Mobile Phase

-

Aqueous Phase: To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

-

Organic Phase: Use HPLC-grade acetonitrile as is.

-

Operation: The mobile phase components are mixed by the HPLC pump. Ensure both solvent lines are placed in their respective reservoirs. Degas the solvents by sonication or helium sparging before use to prevent bubble formation.

Preparation of Standard Solutions

-

Diluent: Prepare a mixture of Acetonitrile:Water (65:35, v/v) to be used for all dilutions.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2'-Methyl-4'-(trifluoromethoxy)acetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent.

Preparation of Sample Solutions

-

Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

-

Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Workflow

Caption: Overall workflow for the HPLC quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.

Method Validation Protocol

To ensure the reliability and trustworthiness of this analytical method, it must be validated according to ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

Caption: Key parameters for the validation of the analytical method.

-

Specificity: Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.

-

Linearity: Analyze the five prepared calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) by spiking a known amount of the reference standard. Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

-

-

Limit of Quantification (LOQ): Determine the concentration that provides a signal-to-noise ratio of at least 10:1. This can be confirmed by preparing a standard at this concentration and ensuring the precision (%RSD) is acceptable.

-

Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability during normal use.

Example Results

The following tables present typical data expected from the method validation.

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |

| 10 | 125,400 | 1.2 |

| 25 | 313,500 | 0.8 |

| 50 | 628,000 | 0.5 |

| 100 | 1,255,000 | 0.3 |

| 200 | 2,512,000 | 0.4 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

| Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD, n=6) |

| 100% | 100 | 99.5% | 0.7% |

A typical chromatogram should show a sharp, symmetrical peak for 2'-Methyl-4'-(trifluoromethoxy)acetophenone eluting at approximately 5.5 minutes, well-resolved from any solvent front or impurity peaks.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone. The described protocol is founded on established chromatographic principles and has been rigorously designed for validation according to international standards. The method's performance, characterized by excellent linearity, accuracy, and precision, makes it an invaluable tool for quality assessment in both academic and industrial laboratories involved in the synthesis and application of this important chemical intermediate.

References

-

Mazzaccara, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. National Center for Biotechnology Information. Retrieved from [Link]

-

Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

-

ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UV Cutoff [macro.lsu.edu]

Application Notes & Protocols: The Strategic Utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone as a Precursor for Heterocyclic Compound Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2'-Methyl-4'-(trifluoromethoxy)acetophenone as a versatile starting material for the synthesis of diverse heterocyclic compounds. We will explore the molecule's inherent reactivity, dictated by its unique substitution pattern, and provide validated, step-by-step protocols for its conversion into high-value pyrazole and chalcone intermediates. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes.

Introduction: A Building Block of Strategic Importance

Substituted acetophenones are foundational synthons in the construction of heterocyclic frameworks, which form the core of a vast number of pharmaceuticals and agrochemicals.[1] The specific molecule, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, offers a unique combination of structural features that make it a particularly valuable precursor:

-

The Acetyl Group: This is the primary reactive center, enabling a wide range of classical organic reactions. The α-methyl protons are acidic and can be deprotonated to form an enolate for aldol-type reactions, while the carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

-

The 2'-Methyl Group: Positioned ortho to the acetyl group, this substituent introduces steric influence that can direct the regioselectivity of certain reactions.

-

The 4'-(Trifluoromethoxy) Group: The -OCF₃ group is a powerful electron-withdrawing group and a bioisostere for other functionalities. Its presence significantly modulates the electronic properties of the aromatic ring, influencing reaction kinetics. Furthermore, trifluoromethoxy-containing molecules are of high interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding affinity.[2]

This guide will demonstrate how these features can be strategically exploited to synthesize complex heterocyclic structures.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the precursor's properties and safe handling procedures is critical.

Table 1: Physicochemical Data for Substituted Acetophenones

| Property | 4'-(Trifluoromethoxy)acetophenone | 4'-(Trifluoromethyl)acetophenone |

| CAS Number | 85013-98-5[3] | 709-63-7[4] |

| Molecular Formula | C₉H₇F₃O₂[3] | C₉H₇F₃O[5] |

| Molecular Weight | 204.15 g/mol [3] | 188.15 g/mol |

| Boiling Point | 47-49 °C @ 15 mmHg[3] | 79-80 °C @ 8 mmHg[5] |

| Density | 1.278 g/mL[3] | 0.92 g/mL[4][5] |

| Appearance | Liquid | White to faintly yellow low melting solid[5] |

Safety & Handling:

2'-Methyl-4'-(trifluoromethoxy)acetophenone and related compounds should be handled with appropriate care in a well-ventilated fume hood.[6]

-

Hazards: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Core Reactivity & Synthetic Strategy

The synthetic utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone stems primarily from the reactivity of its acetyl group. The general workflow involves an initial condensation reaction to form a key intermediate, such as a chalcone, which then undergoes cyclization with an appropriate reagent to form the desired heterocycle.

This strategy allows for a modular approach, where variations in the aldehyde (B) and the cyclizing reagent (D) can lead to a diverse library of final heterocyclic products (E).

Application Protocol I: Synthesis of a Chalcone Intermediate

Chalcones are crucial intermediates formed via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[8] This reaction is base-catalyzed, proceeding through an enolate intermediate of the acetophenone. The electron-withdrawing nature of the 4'-(trifluoromethoxy) group enhances the acidity of the α-methyl protons, facilitating enolate formation.

Detailed Protocol: Synthesis of (E)-1-(2-methyl-4-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Methyl-4'-(trifluoromethoxy)acetophenone (1.0 eq, 5.0 mmol, 1.09 g) in 20 mL of ethanol.

-

Add benzaldehyde (1.1 eq, 5.5 mmol, 0.58 g, 0.56 mL).

-

Prepare a separate solution of potassium hydroxide (4.0 eq, 20.0 mmol, 1.12 g) in 10 mL of water.

-

-

Reaction Execution:

-

Cool the flask containing the acetophenone and aldehyde solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous KOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. The causality here is crucial: slow addition prevents an uncontrolled exothermic reaction and minimizes side product formation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the acetophenone spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Acidify the mixture to pH ~5-6 by slowly adding 2N HCl. This step protonates the phenoxide and neutralizes excess base. A solid precipitate of the crude chalcone should form.

-

Isolate the solid product by vacuum filtration, washing the filter cake with copious cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 40-50 °C.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol to yield the pure chalcone as a crystalline solid.

-

Table 2: Expected Results & Characterization Data

| Parameter | Expected Outcome |

| Physical Appearance | Pale yellow crystalline solid |

| Yield | 75-85% |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expect characteristic doublets for vinyl protons (δ 7.2-7.8 ppm) with a coupling constant (J) of ~15-16 Hz, confirming the E-isomer. |

| ¹⁹F NMR | Expect a singlet corresponding to the -OCF₃ group. |

| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z corresponding to C₁₇H₁₃F₃O₂. |

Application Protocol II: Synthesis of a Pyrazole Derivative

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are readily synthesized by the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) with hydrazine.[9]

Detailed Protocol: Synthesis of 3-(2-methyl-4-(trifluoromethoxy)phenyl)-5-phenyl-1H-pyrazole

-

Reagent Preparation:

-

In a 50 mL round-bottom flask, place the chalcone synthesized in Protocol I (1.0 eq, 2.0 mmol, 0.61 g).

-

Add 15 mL of glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps.

-

-

Reaction Execution:

-

To the stirred solution/suspension, add hydrazine hydrate (2.0 eq, 4.0 mmol, 0.20 g, ~0.20 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 6-8 hours.

-

Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The chalcone starting material is relatively nonpolar and often colored, while the pyrazole product is typically more polar and may be fluorescent under UV light.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into 100 mL of ice-cold water. This will cause the product to precipitate.

-

Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly.

-

-

Purification:

-

The crude pyrazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Chalcone Synthesis (Protocol I) | 1. Incomplete reaction. 2. Base is not potent enough or has degraded. 3. Product loss during work-up. | 1. Increase reaction time; gently warm the reaction if TLC shows stalling. 2. Use fresh, high-purity KOH or NaOH. 3. Ensure complete precipitation by using very cold water and sufficient acidification. |

| Multiple Products in Pyrazole Synthesis (Protocol II) | 1. Side reactions due to excessive heat. 2. Impure chalcone starting material. | 1. Maintain a gentle reflux; do not overheat. 2. Ensure the chalcone is fully purified by recrystallization before use. |

| Product is an Oil, Not a Solid | 1. Product is inherently low-melting. 2. Presence of impurities. | 1. Attempt to scratch the flask to induce crystallization; if unsuccessful, extract the product with a solvent like ethyl acetate, dry, and concentrate in vacuo. 2. Purify via column chromatography. |

Conclusion

2'-Methyl-4'-(trifluoromethoxy)acetophenone is a highly effective and strategically valuable precursor for constructing a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of chalcone and pyrazole derivatives are robust and reproducible, leveraging classical organic reactions. The principles demonstrated can be readily adapted by researchers to create diverse molecular libraries by simply varying the aldehyde and cyclizing reagents, making this building block a powerful tool in modern drug discovery and materials science.

References

- Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (2023). Google Scholar.

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. (2013).

- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.

- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).

- 4'-(Trifluoromethoxy)acetophenone. (n.d.). ChemSynthesis.

- 4-(Trifluoromethyl)acetophenone SDS. (n.d.). ECHEMI.

- Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2021). ACS Omega.

- Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection.

- 4'-Fluoro-2'-(trifluoromethyl)acetophenone. (n.d.). PubChem.

- 2-Bromo-4'-(trifluoromethyl)acetophenone. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 2',4'-Bis(trifluoromethyl)acetophenone. (n.d.). Fisher Scientific.

- 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE synthesis. (n.d.). ChemicalBook.

- 4'-(Trifluoromethyl)acetophenone. (n.d.). ChemicalBook.

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. (2021). The Journal of Organic Chemistry.

- SAFETY DATA SHEET - MilliporeSigma. (n.d.). Sigma-Aldrich.

- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). PubMed Central.

- SAFETY DATA SHEET - 4'-(Trifluoromethoxy)acetophenone. (2009). Thermo Fisher Scientific.

- Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH.

- Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. (2019). AIP Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: A Scalable Friedel-Crafts Approach to the Synthesis of 2'-Methyl-4'-(trifluoromethoxy)acetophenone

Abstract: 2'-Methyl-4'-(trifluoromethoxy)acetophenone is a valuable fluorinated building block for the development of novel pharmaceutical and agrochemical agents. Its synthesis on a large scale, however, presents challenges related to regioselectivity and process safety. This document provides a comprehensive guide to a robust and scalable synthesis strategy centered on the Friedel-Crafts acylation of 3-(trifluoromethoxy)toluene. We will delve into the mechanistic rationale for this approach, provide a detailed, step-by-step protocol suitable for scale-up, and address critical aspects of process control, safety, and product validation.

Introduction and Strategic Overview

The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 2'-Methyl-4'-(trifluoromethoxy)acetophenone represents a key intermediate, providing a reactive ketone handle for further molecular elaboration.

The most direct and industrially viable route to this target is the electrophilic aromatic substitution via a Friedel-Crafts acylation.[1][2][3] This method involves the reaction of an aromatic substrate, in this case, 3-(trifluoromethoxy)toluene, with an acylating agent (acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

The Core Challenge: Regioselectivity

The primary scientific challenge in this synthesis is controlling the position of acylation on the aromatic ring. The starting material, 3-(trifluoromethoxy)toluene, possesses two directing groups:

-

Methyl Group (-CH₃): An activating, ortho-, para- director.

-

Trifluoromethoxy Group (-OCF₃): A deactivating, ortho-, para- director.

The interplay of these electronic effects dictates the formation of multiple isomers. The desired product, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, arises from acylation at the C4 position, which is para to the methyl group and ortho to the trifluoromethoxy group. However, a significant side product, 2-Methyl-5-(trifluoromethoxy)acetophenone, is expected from acylation at the C5 position.

This protocol is designed to maximize the yield of the desired isomer and provides a robust purification strategy to ensure high final purity.

Materials and Equipment

Reagents

| Reagent | CAS No. | Grade | Supplier | Notes |

| 3-(Trifluoromethoxy)toluene | 706-27-4 | ≥98% | Major Chemical Supplier | Must be anhydrous |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | Anhydrous, ≥99% | Major Chemical Supplier | Highly hygroscopic |

| Acetyl Chloride | 75-36-5 | ≥99% | Major Chemical Supplier | Lachrymator, moisture sensitive |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ACS Grade | Major Chemical Supplier | Reaction Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (concentrated) | Major Chemical Supplier | For quench and workup |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated Solution | Lab Grade | For neutralization wash |

| Brine (Saturated NaCl) | 7647-14-5 | Saturated Solution | Lab Grade | For final wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Lab Grade | For drying organic phase |

Equipment

-

10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

-

5 L pressure-equalizing dropping funnel.

-

Inert gas (Nitrogen or Argon) inlet.

-

Chiller/heater circulator for reactor temperature control.

-

Gas scrubber system containing a dilute sodium hydroxide solution to neutralize HCl off-gas.

-

Large separatory funnels (or liquid-liquid extraction setup).

-

Rotary evaporator with a suitable vacuum pump.

-

Fractional vacuum distillation apparatus.

-

Standard laboratory glassware and personal protective equipment (PPE).

Detailed Experimental Protocol

This protocol is designed for a ~1 kg scale synthesis. Adjust quantities proportionally for different scales.

Reactor Setup and Inerting

-

Assemble the Reactor: Set up the 10 L jacketed reactor system. Ensure all joints are properly sealed and the overhead stirrer is functioning correctly.

-

Inert Atmosphere: Purge the entire system thoroughly with dry nitrogen or argon for at least 30 minutes to create an inert, anhydrous environment. Maintaining this atmosphere is critical as aluminum chloride reacts violently with moisture.[5]

-

Scrubber Connection: Connect the outlet of the reflux condenser to the gas scrubber system to safely neutralize the hydrogen chloride gas that will be vigorously evolved during the reaction.

Acylium Ion Complex Formation

-

Charge Catalyst and Solvent: Under a strong positive flow of nitrogen, carefully add anhydrous aluminum chloride (1.0 kg, 7.5 mol) to the reactor. Immediately add 3.0 L of anhydrous dichloromethane (DCM).

-

Cool the Slurry: Begin stirring and cool the AlCl₃/DCM slurry to 0-5 °C using the circulator.

-

Prepare Acetyl Chloride: In the 5 L dropping funnel, add acetyl chloride (0.63 kg, 8.0 mol) and dilute with 1.0 L of anhydrous DCM.

-

Slow Addition: Add the acetyl chloride solution dropwise to the cold AlCl₃ slurry over a period of 60-90 minutes. Maintain the internal temperature below 10 °C. The formation of the acylium ion electrophile is an exothermic process.[5][6]

Friedel-Crafts Acylation Reaction

-

Prepare Substrate: In a separate container, dissolve 3-(trifluoromethoxy)toluene (1.0 kg, 5.68 mol) in 1.0 L of anhydrous DCM.

-

Substrate Addition: Once the acylium ion complex formation is complete, add the 3-(trifluoromethoxy)toluene solution dropwise from the dropping funnel to the reactor over 2-3 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking small, quenched aliquots for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.

Quench and Workup

-

Prepare Quench Mixture: In a separate, appropriately sized vessel, prepare a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (2.0 L).

-

Controlled Quench: This is a highly exothermic and potentially hazardous step. Very slowly, transfer the cold reaction mixture from the reactor into the vigorously stirred ice/HCl slurry. The rate of addition should be controlled to keep the quench mixture temperature below 25 °C.

-

Phase Separation: Once the quench is complete, transfer the mixture to a large separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.

-

Aqueous Extraction: Extract the aqueous layer with an additional 1.0 L of DCM to recover any dissolved product.

-

Combine and Wash: Combine all organic layers. Wash sequentially with:

-

2.0 L of cold 1M HCl.

-

2.0 L of water.

-

2.0 L of saturated sodium bicarbonate solution (caution: CO₂ evolution).

-

2.0 L of saturated brine solution.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Purification

-

Fractional Distillation: The crude oil, containing a mixture of isomers, must be purified by fractional vacuum distillation. This is the most effective method for separating the desired product from the 2-Methyl-5-(trifluoromethoxy)acetophenone isomer on a large scale.

-

Collect Fractions: Carefully collect fractions based on boiling point. The exact boiling points will need to be determined experimentally under the specific vacuum conditions, but they are expected to be distinct enough for separation with an efficient distillation column.

-

Analyze Fractions: Analyze each fraction by GC to determine its isomeric purity. Combine fractions that meet the purity specification (e.g., >98%).

Process Parameters and Analytical Control

Summary of Critical Parameters

| Parameter | Value/Range | Rationale |

| Stoichiometry | ||

| 3-(trifluoromethoxy)toluene | 1.0 eq | Limiting Reagent |

| Acetyl Chloride | 1.4 eq | Excess to drive reaction to completion |

| Aluminum Chloride | 1.3 eq | Stoichiometric catalyst required as it complexes with product[7] |

| Temperatures | ||

| Acylium Ion Formation | 0 - 10 °C | Control exotherm, prevent side reactions |

| Acylation Reaction | 0 - 5 °C | Enhance regioselectivity, minimize byproducts |

| Quench | < 25 °C | Safety; prevent degradation of product |

| Times | ||

| Acylation Reaction | 2 - 4 hours | Monitored by GC until starting material is consumed |

Analytical Methods for Validation

-

Gas Chromatography (GC): Primary tool for monitoring reaction progress and determining the final purity and isomeric ratio of the product.

-

¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation of the final product. The substitution pattern can be unequivocally determined by analyzing the aromatic proton splitting patterns and carbon chemical shifts.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (Expected: 218.16 g/mol ).

-

Infrared (IR) Spectroscopy: Confirms the presence of the ketone carbonyl group (strong absorption ~1680-1700 cm⁻¹) and other key functional groups.

Safety and Hazard Management

-

Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and HCl gas. Must be handled in a dry, inert atmosphere. Wear full PPE, including a face shield and acid-resistant gloves.

-

Acetyl Chloride: Corrosive and a potent lachrymator (causes tearing). Reacts with moisture to produce HCl. Handle only in a well-ventilated fume hood.

-

Hydrogen Chloride (HCl) Gas: A major byproduct of the reaction. It is toxic and corrosive. The reactor must be vented through an efficient gas scrubber.

-

Reaction Quench: The quench step is highly exothermic. Slow and controlled addition of the reaction mixture to the ice/acid slurry is critical to prevent dangerous temperature spikes and splashing.

-

Dichloromethane (DCM): A volatile solvent with associated health risks. All operations should be conducted in a well-ventilated area or fume hood.

Conclusion